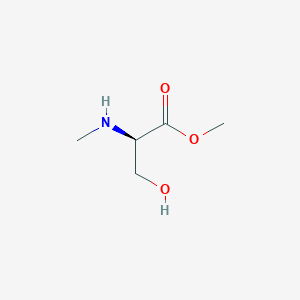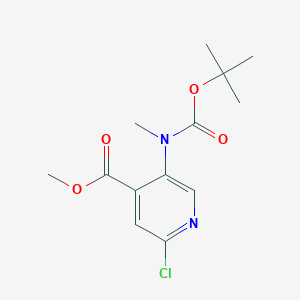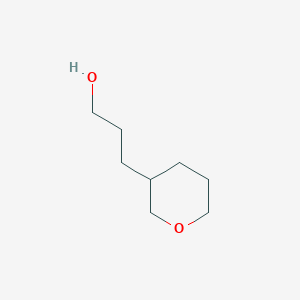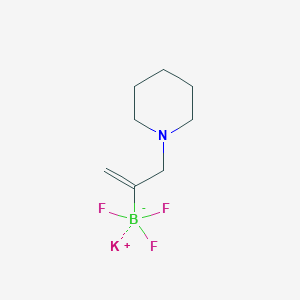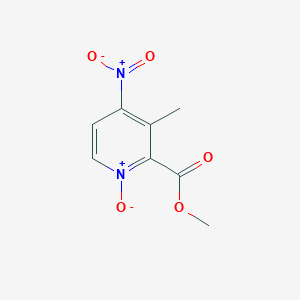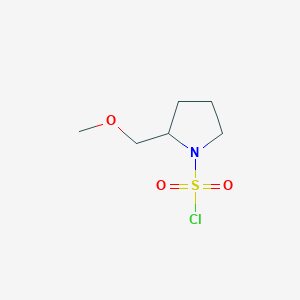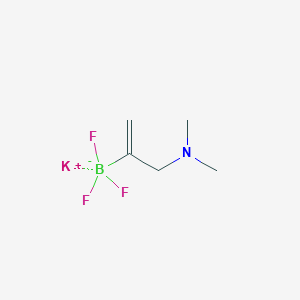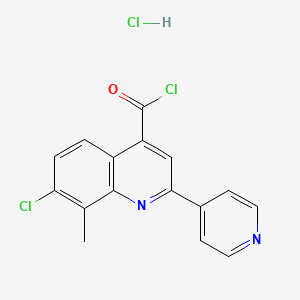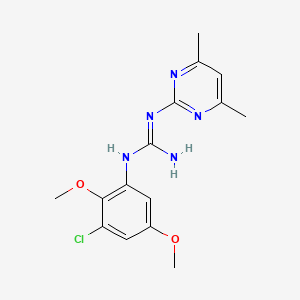
N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
説明
N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (CDMPG) is an organoguanidine compound that is of interest due to its potential applications in the field of scientific research. CDMPG is a small molecule that has been studied for its potential to act as a ligand for the human estrogen receptor and to modulate the activity of certain enzymes. CDMPG has been studied for its ability to bind to the human estrogen receptor and to modulate the activity of certain enzymes. CDMPG has also been studied for its potential to act as a ligand for other biological targets.
科学的研究の応用
Biological Activities and Therapeutic Uses
Guanidine compounds, including their simple derivatives, cyclic analogs, and those incorporating arginine, have been recognized for their pharmacological properties across a wide spectrum of diseases. These compounds play significant roles in the development of drugs targeting the central nervous system, serving as anti-inflammatory agents, inhibitors of Na+/H+ exchangers, and antidiabetic and chemotherapeutic agents, among others. Guanidine-containing molecules are integral in designing novel drugs due to their diverse chemical and pharmacological properties (Sączewski & Balewski, 2009).
Screening and Pharmacological Potential
The screening of guanidine derivatives has identified them as promising lead structures for future drug development. These compounds, found in both natural sources and as synthetic products, have shown potential in treating neurodegenerative diseases, and as anti-inflammatory, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic agents. This highlights the importance of further studies to explore their therapeutic potential across various medical conditions (Rauf, Din, & Badshah, 2014).
Metformin: A Case Study in Guanidine Derivatives
Metformin, a derivative of guanidine, exemplifies the pharmacological versatility of guanidine-based drugs. Beyond its primary use in managing type 2 diabetes, metformin has shown antiaging, antiproliferative, antifibrotic, antioxidant effects, and immunomodulatory features. It interferes with several immunopathological mechanisms, suggesting its potential in treating autoimmune diseases and underlining the breadth of applications for guanidine derivatives in medicine (Ursini et al., 2018).
特性
IUPAC Name |
1-(3-chloro-2,5-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-8-5-9(2)19-15(18-8)21-14(17)20-12-7-10(22-3)6-11(16)13(12)23-4/h5-7H,1-4H3,(H3,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPWILQMTWJJBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C(=CC(=C2)OC)Cl)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C(=CC(=C2)OC)Cl)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1426557.png)

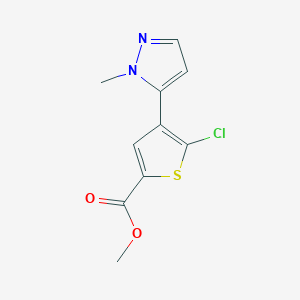
![Methyl[2-(pyrazin-2-yl)ethyl]amine](/img/structure/B1426562.png)
